4-[(1-Methylcyclohexyl)methoxy]aniline
Overview
Description
4-[(1-Methylcyclohexyl)methoxy]aniline is a chemically differentiated building block used in organic synthesis and medicinal chemistry. This compound is particularly valuable for the preparation of drug candidates containing hindered amine motifs . It is also known for its sterically hindered structure, which makes it a unique and challenging compound to access .
Preparation Methods
The synthesis of 4-[(1-Methylcyclohexyl)methoxy]aniline can be achieved through various methods. One notable method involves hydroamination, a process reported by Baran and coworkers . This innovative method allows for the practical olefin hydroamination with nitroarenes . The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
4-[(1-Methylcyclohexyl)methoxy]aniline undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it serves as a building block for the synthesis of complex molecules and drug candidates . In biology and medicine, it is used in the development of pharmaceuticals that target specific molecular pathways . Additionally, its unique structure makes it a valuable tool in the study of sterically hindered amines and their behavior in various chemical environments .
Mechanism of Action
The mechanism of action of 4-[(1-Methylcyclohexyl)methoxy]aniline involves its interaction with specific molecular targets and pathways. Its sterically hindered structure allows it to bind selectively to certain enzymes or receptors, thereby modulating their activity . This selective binding can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
4-[(1-Methylcyclohexyl)methoxy]aniline can be compared with other similar compounds, such as 2-methoxy-N-(1-methylcyclohexyl)pyridin-3-amine and N-(tert-butyl)-4-methoxyaniline . These compounds share similar structural features but differ in their specific functional groups and steric hindrance . The uniqueness of this compound lies in its combination of a methoxy group and a cyclohexyl ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-[(1-methylcyclohexyl)methoxy]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-14(9-3-2-4-10-14)11-16-13-7-5-12(15)6-8-13/h5-8H,2-4,9-11,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDJBUXPIIBKCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)COC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408030 | |
Record name | 4-[(1-methylcyclohexyl)methoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887406-96-4 | |
Record name | 4-[(1-methylcyclohexyl)methoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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